molecular formula C12H10O2 B1222215 3-Phenoxyphenol CAS No. 713-68-8

3-Phenoxyphenol

Cat. No. B1222215
CAS No.: 713-68-8
M. Wt: 186.21 g/mol
InChI Key: HBUCPZGYBSEEHF-UHFFFAOYSA-N
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Patent
US05916922

Procedure details

3-Phenoxyanisole (8.3 g) was added to a mixture of 50 mL of 40% HBr and 100 mL of glacial acetic acid. The resultant mixture was heated under reflux for 48 hours, then cooled and concentrated under reduced pressure. The residue was taken up in EtOAc, washed with water, saturated NaHCO3, and brine. After drying with MgSO4, and concentration under reduced pressure, 3-phenoxyphenol was obtained and used without further purification.
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:9]=[C:10]([O:14]C)[CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br>C(O)(=O)C>[O:1]([C:8]1[CH:9]=[C:10]([OH:14])[CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)OC
Name
Quantity
50 mL
Type
reactant
Smiles
Br
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
washed with water, saturated NaHCO3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with MgSO4, and concentration under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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